![molecular formula C14H11FN2S B1392638 1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione CAS No. 1242915-30-5](/img/structure/B1392638.png)

1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Übersicht

Beschreibung

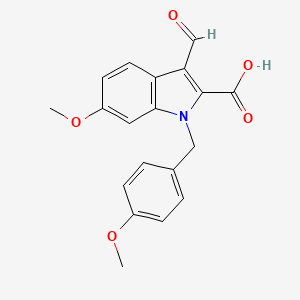

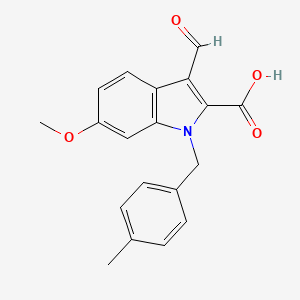

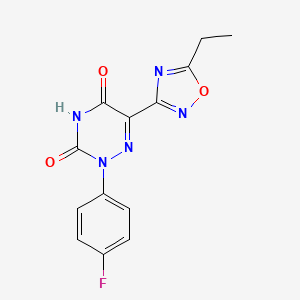

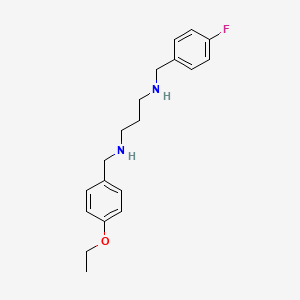

“1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione” is a chemical compound with the molecular formula C14H11FN2S . It has an average mass of 258.314 Da and a monoisotopic mass of 258.062683 Da .

Molecular Structure Analysis

The molecular structure of “1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazolopyridine Derivatives

- Methods and Procedures : The synthesis involves a sequential opening/closing cascade reaction at room temperature, using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol .

- Results and Outcomes : The method yields the desired products with moderate to good yields, up to 80% on a gram-scale synthesis .

Development of Antiviral and Anticancer Agents

- Methods and Procedures : The compound is incorporated into larger molecular structures to enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for drug efficacy .

- Results and Outcomes : Specific derivatives have shown promise in preclinical trials, exhibiting selective antibacterial, antiviral, antifungal, and antitumor activities .

CDK2 Inhibition for Cancer Treatment

- Results and Outcomes : The compounds exhibit superior cytotoxic activities against various cancer cell lines, with IC50 values ranging from 45–99 nM, indicating significant potential for cancer therapy .

Fused Pyridine Derivatives in Drug Design

- Results and Outcomes : These derivatives are found to possess activities against diseases like tuberculosis, bacterial infections, fungal infections, inflammation, and malaria .

Antitumor Activity

- Results and Outcomes : Certain synthesized compounds show promising cytotoxicity against cancer cell lines, suggesting potential use in cancer treatment .

These applications demonstrate the versatility of “1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione” in scientific research, particularly in the development of new therapeutic agents. The compound and its derivatives continue to be a subject of interest due to their potential in addressing various health-related challenges.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

- Methods and Procedures : A new pathway involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol with AC-SO3H as a catalyst .

- Results and Outcomes : The process yields the desired products with moderate to good yields, up to 80% on a gram-scale synthesis .

Antidepressant and Cardiovascular Activities

- Methods and Procedures : The synthesis of 1,2,3-triazolo[4,5-b]pyridine and 1,2,3-triazolo[4,5-c]pyridine derivatives is explored for these activities .

- Results and Outcomes : Compounds like Trazodone, a 1,2,4-triazolo[4,3-a]pyridine derivative, have been used commonly for the treatment of depression .

Furo[3,4-c]pyridine Derivatives

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S/c15-11-3-1-10(2-4-11)9-17-8-6-12-13(17)5-7-16-14(12)18/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNZZJUMAMVRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CNC3=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)

![{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392558.png)

![3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde](/img/structure/B1392560.png)

![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)

![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)

![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)

![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)